1-benzyl-N-methyl-azetidin-3-amine dihydrochloride
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Overview
Description
. It is known for its unique chemical structure and properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 1-benzyl-N-methyl-azetidin-3-amine dihydrochloride, involves the formation of a four-membered heterocyclic ring. This process is driven by the considerable ring strain inherent in azetidines . The synthetic routes typically involve the use of appropriate starting materials and reagents under controlled reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-N-methyl-azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific reaction conditions, such as temperature, solvent, and catalyst, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
1-Benzyl-N-methyl-azetidin-3-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-methyl-azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-documented in the available literature. its unique chemical structure suggests that it may interact with various enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Benzyl-N-methyl-azetidin-3-amine dihydrochloride is unique due to its specific chemical structure, which includes a benzyl group, a methyl group, and an azetidine ring. This combination of functional groups and ring structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-benzyl-N-methylazetidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-12-11-8-13(9-11)7-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNRZQQNFAMUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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